molecular formula C4H4BrNO B143658 5-(Bromomethyl)oxazole CAS No. 127232-42-2

5-(Bromomethyl)oxazole

Cat. No.: B143658
CAS No.: 127232-42-2
M. Wt: 161.98 g/mol
InChI Key: GFDMJZUHSLWFNE-UHFFFAOYSA-N
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Description

5-(Bromomethyl)oxazole is a heterocyclic organic compound with the molecular formula C4H4BrNO. It features a five-membered ring containing both oxygen and nitrogen atoms, with a bromomethyl group attached to the fifth position of the oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)oxazole typically involves the bromination of oxazole derivatives. One common method includes the reaction of oxazole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management .

Chemical Reactions Analysis

Types of Reactions: 5-(Bromomethyl)oxazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of diverse derivatives.

    Oxidation: The compound can be oxidized to form oxazole-5-carboxylic acid derivatives.

    Reduction: Reduction of the bromomethyl group can yield oxazole-5-methanol.

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Formation of azido, thiocyanato, or amino derivatives.

    Oxidation: Formation of oxazole-5-carboxylic acids.

    Reduction: Formation of oxazole-5-methanol.

Comparison with Similar Compounds

Uniqueness: 5-(Bromomethyl)oxazole is unique due to the presence of the bromomethyl group, which provides a versatile site for further chemical modifications. This makes it a valuable intermediate in the synthesis of a wide range of derivatives with diverse biological and chemical properties .

Properties

IUPAC Name

5-(bromomethyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNO/c5-1-4-2-6-3-7-4/h2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDMJZUHSLWFNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=N1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10470235
Record name 5-(BROMOMETHYL)OXAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127232-42-2
Record name 5-(BROMOMETHYL)OXAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of synthesizing 5-(bromomethyl)oxazole from amino acid-derived precursors?

A1: The research article highlights a novel, gold-catalyzed synthetic route for producing 5-(bromomethyl)oxazoles using readily available amino acid-derived propargylic amides as starting materials []. This method offers several advantages:

  • Application to Peptidomimetics: The presence of the bromine atom in this compound allows for further functionalization. This is particularly relevant for developing peptidomimetics, as it enables the incorporation of the oxazole moiety into larger peptide-like structures [].

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